(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid
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Overview
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl groupOne common method involves the use of fluorenylmethoxycarbonyl chloride to protect the amino group, followed by coupling with an appropriate alkyne precursor under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce the desired compound in high yields.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong bases like sodium hydride or lithium diisopropylamide for deprotection, followed by coupling with other reagents.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new protected or functionalized amino acids.
Scientific Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Uniqueness
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid is unique due to its alkyne functionality, which allows for additional chemical modifications and reactions that are not possible with similar compounds. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C25H27NO4 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-ynoic acid |
InChI |
InChI=1S/C25H27NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h1,7-10,12-15,22H,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28) |
InChI Key |
WCGCTXYFAQJMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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